3-Cyclopropoxy-2-iodo-N-methylbenzamide
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Overview
Description
3-Cyclopropoxy-2-iodo-N-methylbenzamide is an organic compound with the molecular formula C11H12INO2 and a molecular weight of 317.12 g/mol It is a derivative of benzamide, characterized by the presence of a cyclopropoxy group at the third position, an iodine atom at the second position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl halide.
N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thiolated derivative of the compound.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-methylbenzamide: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-N-methylbenzamide: Similar structure but lacks the iodine atom.
N-Cyclopropyl-3-iodo-N-methylbenzamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-2-iodo-N-methylbenzamide is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C11H12INO2 |
---|---|
Molecular Weight |
317.12 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-N-methylbenzamide |
InChI |
InChI=1S/C11H12INO2/c1-13-11(14)8-3-2-4-9(10(8)12)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14) |
InChI Key |
BEPHJHWHGLCVPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)I |
Origin of Product |
United States |
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